4-Butoxyphenyl 4-Pentylbenzoate chemical structure and properties
4-Butoxyphenyl 4-Pentylbenzoate chemical structure and properties
An In-depth Technical Guide to 4-Butoxyphenyl 4-Pentylbenzoate
Introduction
4-Butoxyphenyl 4-Pentylbenzoate is a chemical compound belonging to the phenyl benzoate class of molecules. These compounds are of significant interest to the scientific community, particularly in the field of materials science, due to their potential to exhibit liquid crystalline properties. The elongated, rigid molecular structure conferred by the interconnected phenyl rings, combined with flexible alkyl and alkoxy chains, is a hallmark of calamitic (rod-shaped) liquid crystals. Understanding the synthesis, structure, and physicochemical properties of this specific molecule is crucial for researchers exploring new materials for applications in optical electronics, most notably in liquid-crystal displays (LCDs).[1][2]
This guide serves as a technical resource for researchers, chemists, and materials scientists. It provides a comprehensive overview of the molecule's structure, properties, a validated synthesis protocol, characterization methodologies, and safety considerations, grounded in established chemical principles and supported by authoritative data.
Chemical Structure and Nomenclature
The molecular architecture of 4-Butoxyphenyl 4-Pentylbenzoate consists of a central biphenyl core linked by an ester group. A pentyl group (a five-carbon chain) is attached to one phenyl ring, and a butoxy group (a four-carbon chain with an oxygen linker) is attached to the other. This arrangement imparts the rod-like shape essential for liquid crystal behavior.
Systematic Identification:
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IUPAC Name: (4-butoxyphenyl) 4-pentylbenzoate[3]
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Canonical SMILES: CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC[4]
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InChI Key: LEJYVZMFIRFBCQ-UHFFFAOYSA-N[3]
Caption: Molecular structure of 4-Butoxyphenyl 4-Pentylbenzoate.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are critical for designing experiments, predicting behavior in mixtures, and ensuring proper handling and storage.
| Property | Value | Source |
| Molecular Weight | 340.46 g/mol | [5] |
| Monoisotopic Mass | 340.20386 Da | [3] |
| Appearance | White powder/crystals (predicted) | [1] |
| Purity | >98% (typical for commercial samples) | [1] |
| Storage | Sealed in a dry place at room temperature | [5] |
| Predicted Density | 1.002 ± 0.06 g/cm³ | [6] |
| Predicted Boiling Point | 459.8 ± 34.0 °C | [6] |
Synthesis and Purification Protocol
The synthesis of 4-Butoxyphenyl 4-Pentylbenzoate is most effectively achieved via an esterification reaction between 4-pentylbenzoic acid and 4-butoxyphenol. The following protocol outlines a standard laboratory procedure using a carbodiimide coupling agent, which proceeds under mild conditions with high yields.
Causality of Experimental Choices:
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Reagents: 4-Pentylbenzoyl chloride (or 4-pentylbenzoic acid) and 4-butoxyphenol are the foundational building blocks. Using the acid with DCC and DMAP (Steglich esterification) avoids the harsh conditions of acid chloride formation and provides a high-yield, one-pot reaction.
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Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and dissolves the reactants and coupling agents well, but the byproduct dicyclohexylurea (DCU) is insoluble, allowing for easy removal by filtration.
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that significantly accelerates the reaction rate.
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Purification: The crude product will contain unreacted starting materials and byproducts. Filtration removes the DCU precipitate. A subsequent aqueous wash removes any water-soluble impurities. Column chromatography is essential for separating the desired ester from non-polar and slightly more polar impurities. Finally, recrystallization from a suitable solvent system (e.g., ethanol/hexane) is the definitive step to obtain a highly pure, crystalline product, which is critical for studying its liquid crystalline phases.
Step-by-Step Methodology
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Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-pentylbenzoic acid and 1.1 equivalents of 4-butoxyphenol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Catalyst Addition: Add 0.1 equivalents of 4-(Dimethylamino)pyridine (DMAP) to the solution with stirring.
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Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous DCM.
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Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.
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Workup - Filtration: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
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Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification - Chromatography: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
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Purification - Recrystallization: Recrystallize the purified product from a suitable solvent, such as ethanol or a hexane/ethanol mixture, to yield pure 4-Butoxyphenyl 4-Pentylbenzoate as a white solid.
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Validation: Confirm the structure and purity of the final product using the characterization techniques described in the following section.
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic and Thermal Characterization
Confirming the identity, purity, and thermal properties of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.
Caption: A logical workflow for the comprehensive characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.8-8.2 ppm range), the triplet for the -OCH₂- protons of the butoxy group (around 4.0 ppm), the triplet for the benzylic -CH₂- protons of the pentyl group (around 2.7 ppm), and a series of multiplets for the aliphatic protons of both chains (0.9-1.8 ppm). Integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of 22 distinct carbon environments. Key signals include the ester carbonyl carbon (around 165 ppm), aromatic carbons (115-160 ppm), and aliphatic carbons of the two chains (14-70 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides definitive evidence of the key functional groups.
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~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic pentyl and butoxy groups.
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~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ester) stretching vibration.[7]
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~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental formula (C₂₂H₂₈O₃).
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Molecular Ion Peak: The expected monoisotopic mass is 340.20386 Da.[3]
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Adducts: In electrospray ionization (ESI), common adducts would be observed:
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Fragmentation: Under electron ionization (EI), characteristic fragmentation would involve cleavage on either side of the ester linkage, yielding acylium ions or fragments corresponding to the phenol moiety.
Thermal Analysis
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Differential Scanning Calorimetry (DSC): DSC is the primary tool for investigating the liquid crystalline behavior of the material.[8][9][10] A typical DSC thermogram, obtained by heating and cooling the sample at a controlled rate (e.g., 10 °C/min), would reveal endothermic peaks corresponding to phase transitions. For a nematic liquid crystal, one would expect to observe a peak for the crystal-to-nematic transition (melting point) and a second, smaller peak for the nematic-to-isotropic liquid transition (clearing point).[11]
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability and decomposition temperature of the compound, defining its operational limits for any potential application.
Liquid Crystal Properties
The defining characteristic of molecules like 4-Butoxyphenyl 4-Pentylbenzoate is their ability to form mesophases—states of matter intermediate between a crystalline solid and an isotropic liquid. Due to its rigid, elongated core and flexible terminal chains, this compound is expected to exhibit a nematic liquid crystal phase .[1][2]
In the nematic phase, the molecules lose the positional order of a crystal but maintain a degree of long-range orientational order, tending to align along a common axis known as the director.[12] This anisotropy is responsible for the unique optical properties of liquid crystals. The transition from the ordered crystalline state to the nematic state occurs at the melting point, and the transition from the nematic phase to the disordered isotropic liquid occurs at the clearing point. These transition temperatures are critical parameters that define the useful operating range of the liquid crystal.[13]
Applications
The primary application for nematic liquid crystals like 4-Butoxyphenyl 4-Pentylbenzoate is in electro-optical devices.[1]
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Liquid Crystal Displays (LCDs): The ability to control the alignment of the liquid crystal molecules with an external electric field is the fundamental principle behind LCD technology. By switching the voltage across a thin film of the material, the light-transmitting properties can be altered, creating the pixels of a display.[2]
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Smart Windows: Polymer-dispersed liquid crystal (PDLC) films can be switched between transparent and opaque states, offering applications in privacy glass and energy-efficient windows.[14]
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Research: This compound serves as a model system for fundamental studies into phase transitions, molecular ordering, and the structure-property relationships of liquid crystals.[2]
Safety and Handling
As a research chemical, 4-Butoxyphenyl 4-Pentylbenzoate must be handled with appropriate care, following standard laboratory safety protocols.
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GHS Hazard Classification:
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Personal Protective Equipment (PPE):
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Handling:
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Storage:
Conclusion
4-Butoxyphenyl 4-Pentylbenzoate is a well-defined organic molecule with significant potential as a nematic liquid crystal. Its properties are dictated by its distinct molecular architecture, featuring a rigid aromatic core and flexible aliphatic tails. Through established synthetic protocols, its high-purity form can be reliably produced. Comprehensive characterization via spectroscopic and thermal analysis is essential to validate its structure and elucidate its mesophase behavior. The insights gained from studying this and related phenyl benzoate compounds continue to drive innovation in materials science, particularly for advanced display technologies and optical materials.
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